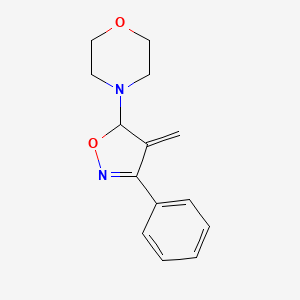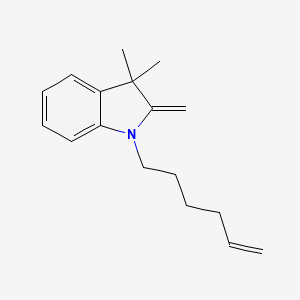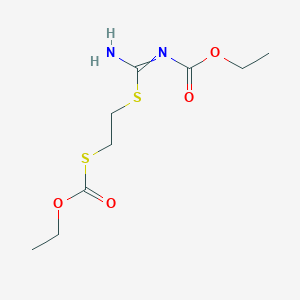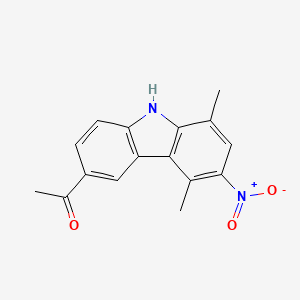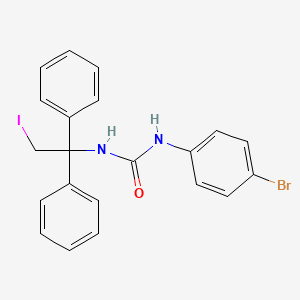
N-(4-Bromophenyl)-N'-(2-iodo-1,1-diphenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea typically involves the reaction of 4-bromoaniline with 2-iodo-1,1-diphenylethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the urea group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It could be used in the development of new materials or as a reagent in industrial processes.
作用機序
The mechanism of action of N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea would depend on its specific interactions with molecular targets. These could include binding to proteins, enzymes, or receptors, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
- N-(4-Bromophenyl)-N’-(2-chloro-1,1-diphenylethyl)urea
- N-(4-Bromophenyl)-N’-(2-fluoro-1,1-diphenylethyl)urea
- N-(4-Bromophenyl)-N’-(2-methyl-1,1-diphenylethyl)urea
Uniqueness
N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties
特性
CAS番号 |
136863-93-9 |
|---|---|
分子式 |
C21H18BrIN2O |
分子量 |
521.2 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(2-iodo-1,1-diphenylethyl)urea |
InChI |
InChI=1S/C21H18BrIN2O/c22-18-11-13-19(14-12-18)24-20(26)25-21(15-23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,15H2,(H2,24,25,26) |
InChIキー |
MGBSBCOOAKIFKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CI)(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



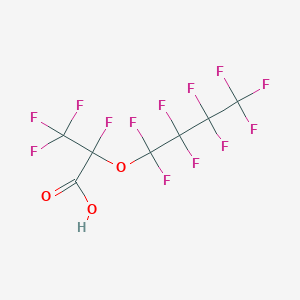
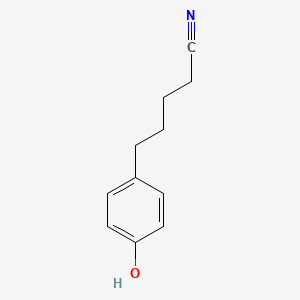
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
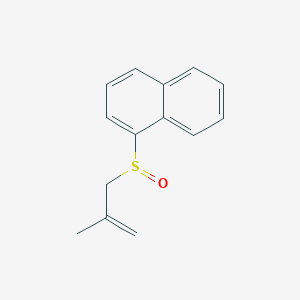
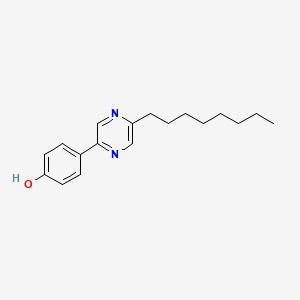
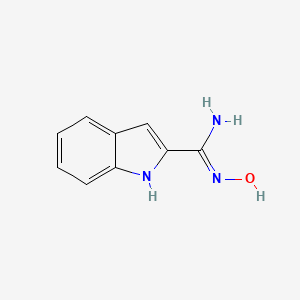
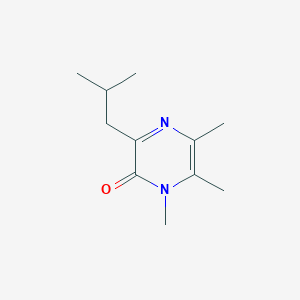
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
